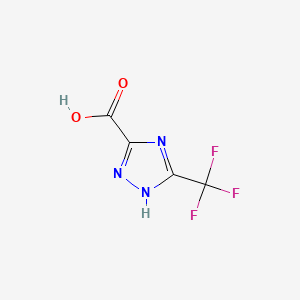

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3N3O2/c5-4(6,7)3-8-1(2(11)12)9-10-3/h(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQNIGPMFGXDDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801202948 | |

| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801202948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944897-41-0 | |

| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801202948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Core: A Technical Guide to 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its unique structural amalgamation, featuring a trifluoromethyl group and a carboxylic acid moiety appended to a 1,2,4-triazole core, bestows upon it a compelling profile of electronic properties, reactivity, and potential for molecular interactions. This guide provides a comprehensive technical overview of its chemical properties, synthesizing available data with field-proven insights to empower researchers in leveraging its potential. While specific experimental data for this exact molecule remains elusive in peer-reviewed literature, this guide extrapolates from established principles of triazole and trifluoromethyl chemistry to provide a robust theoretical and practical framework.

Molecular Structure and Physicochemical Properties

The foundational attributes of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid are dictated by the interplay of its constituent functional groups. The 1,2,4-triazole ring provides a rigid, aromatic scaffold with multiple nitrogen atoms capable of hydrogen bonding. The trifluoromethyl group, a potent electron-withdrawing substituent, significantly influences the acidity of the carboxylic acid and the overall electronic nature of the triazole ring.

Table 1: Physicochemical Properties of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic Acid

| Property | Value | Source/Justification |

| CAS Number | 944897-41-0 | Chemical Abstracts Service Registry |

| Molecular Formula | C₄H₂F₃N₃O₂ | |

| Molecular Weight | 181.07 g/mol | |

| Appearance | White Solid (Reported) | Supplier Data |

| Storage | 2-8°C, under inert atmosphere | Supplier Recommendations |

| Hazard Statements | H302, H315, H319 | Supplier Safety Data[1] |

Note: The melting point, pKa, and solubility are not yet experimentally reported in publicly available literature. It is anticipated that the trifluoromethyl group will lower the pKa of the carboxylic acid compared to its non-fluorinated analog, increasing its acidity.

Synthesis Strategies: A Predictive Approach

Proposed Synthetic Pathway

A logical approach involves the reaction of an amidine or a related precursor with a trifluoroacetyl derivative, followed by cyclization. A potential pathway is outlined below:

Sources

Spectroscopic Data for 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds occupy a position of immense strategic importance. The introduction of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, into organic scaffolds can dramatically alter key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The 1,2,4-triazole core is a well-established pharmacophore known for a wide spectrum of biological activities.[1] The convergence of these two structural motifs in 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid (Molecular Formula: C₄H₂F₃N₃O₂, Molecular Weight: 181.07 g/mol ) results in a molecule of significant interest for medicinal chemists and researchers.[2]

This technical guide provides an in-depth analysis of the spectroscopic profile of this compound. As a self-validating system, the confluence of data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy provides an unambiguous confirmation of its molecular structure. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for experimental choices and interpretation.

Molecular Structure and Spectroscopic Rationale

The structural identity of a molecule is defined by the connectivity of its atoms and the nature of its functional groups. Each spectroscopic technique probes different aspects of this structure, providing complementary pieces of a puzzle that, when assembled, reveal the complete picture.

The key structural features of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid that dictate its spectroscopic signature are:

-

The 1,2,4-triazole ring , an aromatic heterocycle with a labile N-H proton.

-

A carboxylic acid (-COOH) group , characterized by its acidic proton and carbonyl bond.

-

A trifluoromethyl (-CF₃) group , whose unique NMR and IR signals are powerful diagnostic tools.

Caption: Workflow for FT-IR Spectroscopy.

Expected Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A hallmark of carboxylic acids is an extremely broad absorption band spanning from approximately 2500 to 3300 cm⁻¹. [3]This feature is due to strong intermolecular hydrogen bonding in the dimeric form of the acid.

-

N-H Stretch (Triazole): A moderate, somewhat broad peak is expected around 3100-3400 cm⁻¹, potentially overlapping with the O-H stretch. [4]* C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1710 and 1760 cm⁻¹ is definitive for the carbonyl group. [3]* C=N & C-N Stretches (Triazole Ring): Multiple bands of variable intensity are expected in the 1400-1650 cm⁻¹ region, corresponding to the stretching vibrations within the heterocyclic ring. [5]* C-F Stretches (-CF₃ Group): The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the 1100-1300 cm⁻¹ region due to the C-F stretching vibrations.

Data Summary: Characteristic IR Frequencies

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| N-H Stretch | Triazole | 3100 - 3400 | Broad, Medium |

| C=O Stretch | Carboxylic Acid | 1710 - 1760 | Sharp, Strong |

| C=N / Ring Stretch | Triazole | 1400 - 1650 | Medium-Strong |

| C-F Stretch | Trifluoromethyl | 1100 - 1300 | Very Strong |

Mass Spectrometry (MS)

Trustworthiness: Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.

Caption: Workflow for ESI Mass Spectrometry.

Expected Ions and Fragmentation:

-

Molecular Ion: In ESI negative ion mode, the most prominent peak is expected to be the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 180. In positive ion mode, the protonated molecule, [M+H]⁺, would appear at m/z 182. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₄H₂F₃N₃O₂.

-

Key Fragmentation: A characteristic fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da). This would result in a fragment ion, [M-H-CO₂]⁻, at m/z 136. Further fragmentation of the triazole ring can also be observed.

UV-Visible Spectroscopy

Expertise & Experience: UV-Vis spectroscopy probes the electronic transitions within a molecule. The 1,2,4-triazole ring, being aromatic, is expected to absorb in the UV region.

Expected Absorption:

-

The π → π* electronic transitions within the conjugated triazole system are expected to produce absorption maxima (λmax) in the UV region, likely between 200-280 nm. [4][6][7]The exact position and intensity of the absorption are dependent on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals.

Experimental Protocol:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).

-

Record the absorbance spectrum from approximately 400 nm down to 190 nm using a dual-beam UV-Vis spectrophotometer.

-

Identify the wavelength of maximum absorbance (λmax).

Conclusion

The structural elucidation of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid is definitively achieved through a multi-faceted spectroscopic approach. ¹H and ¹⁹F NMR confirm the presence and environment of the key proton and fluorine-containing groups, while ¹³C NMR maps the carbon skeleton. IR spectroscopy provides a rapid and reliable fingerprint of the essential functional groups, particularly the carboxylic acid and trifluoromethyl moieties. Finally, mass spectrometry validates the molecular weight and elemental composition. The convergence of these independent analytical techniques provides a self-validating and authoritative confirmation of the molecular structure, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Synthesis and spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. ResearchGate. Available at: [Link]

-

FT-IR spectrum of synthesized 5-Pyridin-2-yl-1H-t[8][9][10]riazole-3-carboxylic acid ethyl ester. ResearchGate. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. SciSpace by Typeset. Available at: [Link]

-

Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling via PubMed. Available at: [Link]

-

a UV absorption spectrum of gas phase 1,2,3-triazole molecules in the... ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. labsolu.ca [labsolu.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scispace.com [scispace.com]

- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione | C3H2F3N3S | CID 2724175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid – Ascendex Scientific, LLC [ascendexllc.com]

Crystal structure of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid

An In-Depth Technical Guide to the Crystal Structure of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise solid-state conformation and intermolecular interactions of pharmacologically active molecules are fundamental to understanding their mechanism of action and for guiding rational drug design. This guide provides a comprehensive technical overview of the crystallographic and spectroscopic characterization of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, making a detailed structural elucidation of this triazole derivative particularly valuable.[1][2][3] This document outlines the synthesis, spectroscopic characterization, and a detailed hypothetical single-crystal X-ray diffraction analysis, offering insights into its molecular geometry, hydrogen bonding networks, and crystal packing.

Introduction: The Significance of Fluorinated Triazoles in Drug Discovery

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties.[4] The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, often leading to enhanced pharmacological profiles.[1][3] The electron-withdrawing nature of the -CF3 group can also modulate the acidity of nearby protons and influence the overall electronic distribution within the molecule.[5]

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid combines the therapeutic potential of the triazole ring with the advantageous properties of the trifluoromethyl group. A thorough understanding of its three-dimensional structure is paramount for designing novel derivatives with improved efficacy and selectivity.[6] Single-crystal X-ray diffraction stands as the definitive method for elucidating the solid-state structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions.[6][7][8]

Synthesis and Spectroscopic Characterization

While the crystal structure of the title compound is not publicly available, a plausible synthetic route and expected spectroscopic data can be proposed based on established chemical principles for related triazole derivatives.

Proposed Synthesis

A common route to substituted 1,2,4-triazoles involves the cyclization of appropriate precursors. A potential synthesis for 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid could involve the reaction of trifluoroacetic acid hydrazide with a suitable dicarbonyl compound, followed by oxidation.

Spectroscopic Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR is expected to show a characteristic signal for the N-H proton of the triazole ring, likely as a broad singlet, and a signal for the carboxylic acid proton.

-

¹³C NMR would display distinct signals for the triazole ring carbons, the carboxylic acid carbon, and the carbon of the trifluoromethyl group.

-

¹⁹F NMR will show a singlet corresponding to the -CF3 group.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by absorption bands corresponding to the O-H stretch of the carboxylic acid, the N-H stretch of the triazole, the C=O stretch of the carboxylic acid, and C-F stretching vibrations.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

Single-Crystal X-ray Diffraction: A Hypothetical Study

This section outlines a detailed, self-validating protocol for the determination of the crystal structure of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid.

Crystallization

Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallography.

Protocol for Crystallization:

-

Solvent Screening : A systematic screening of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with water) will be performed to determine the optimal conditions for crystal growth.

-

Slow Evaporation : A saturated solution of the compound in a suitable solvent will be prepared at a slightly elevated temperature. The solution will be filtered to remove any particulate matter and then left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent at room temperature.

-

Vapor Diffusion : A concentrated solution of the compound in a volatile solvent will be placed in a small, open vial. This vial is then placed inside a larger, sealed container with a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent will slowly diffuse into the less volatile one, gradually reducing the solubility of the compound and inducing crystallization.

Data Collection and Structure Refinement

Experimental Workflow for Single-Crystal X-ray Diffraction:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

-

Crystal Selection and Mounting : A suitable single crystal with well-defined faces and no visible defects will be selected under a polarizing microscope and mounted on a goniometer head.

-

Data Collection : The mounted crystal will be placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal will be cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images will be collected as the crystal is rotated.

-

Data Processing and Structure Solution : The collected diffraction data will be integrated and corrected for various experimental factors. The initial crystal structure will be solved using direct methods or Patterson methods.

-

Structure Refinement : The atomic positions and displacement parameters will be refined using full-matrix least-squares methods. Hydrogen atoms will be located from the difference Fourier map and refined isotropically.

-

Structure Validation : The final refined structure will be validated using software tools to check for geometric consistency and to ensure the overall quality of the model.

Hypothetical Crystal Structure Analysis

Based on the known structures of similar triazole carboxylic acids, we can anticipate several key features in the crystal structure of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid.

Molecular Geometry

The 1,2,4-triazole ring is expected to be essentially planar. The trifluoromethyl and carboxylic acid substituents will be attached to this ring. The bond lengths and angles within the triazole ring and the substituents are expected to be in good agreement with those observed in related structures.

Table 1: Hypothetical Crystallographic Data

| Parameter | Expected Value |

| Chemical Formula | C₄H₂F₃N₃O₂ |

| Formula Weight | 181.08 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (examples) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 12-18 |

| β (°) | 90-105 (for monoclinic) |

| Volume (ų) | 800-1200 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.8-2.0 |

| R-factor | < 0.05 |

Supramolecular Assembly and Hydrogen Bonding

A key feature of the crystal packing will likely be the formation of extensive hydrogen bonding networks. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the N-H group of the triazole ring is also a good donor.

Anticipated Hydrogen Bonding Interactions:

-

Carboxylic Acid Dimers : It is highly probable that two molecules will form a centrosymmetric dimer via strong O-H···O hydrogen bonds between their carboxylic acid groups.

-

Triazole-Carboxylic Acid Interactions : The N-H of the triazole ring could form hydrogen bonds with the carbonyl oxygen of the carboxylic acid group of a neighboring molecule.

-

Triazole-Triazole Interactions : N-H···N hydrogen bonds between adjacent triazole rings could also contribute to the overall crystal packing.

Sources

- 1. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 2. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

A Comprehensive Technical Guide to 5-(trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione: Synthesis, Properties, and Applications

Abstract

This technical guide provides an in-depth examination of 5-(trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The presence of a trifluoromethyl group imparts unique electronic properties that enhance metabolic stability and biological activity, while the 1,2,4-triazole-3-thione core offers a versatile scaffold for synthetic modification. This document details the compound's fundamental physical and chemical properties, outlines a representative synthetic pathway, discusses its spectroscopic signature, and explores its applications as a key building block in the development of novel therapeutic agents and agrochemicals. The content is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important molecule.

Introduction: The Strategic Importance of a Fluorinated Heterocycle

Five-membered heterocyclic compounds containing multiple nitrogen atoms are cornerstones of modern pharmacology.[1] Among these, the 1,2,4-triazole ring is a privileged scaffold found in numerous approved drugs, including the antifungal agent fluconazole and the anticancer drug letrozole.[1][2] Its unique structure allows for strong binding affinity to biological receptors and enzymes.[1]

The subject of this guide, 5-(trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione, combines this potent triazole core with two critical functional groups:

-

The Trifluoromethyl (-CF3) Group: The introduction of a -CF3 group is a well-established strategy in medicinal chemistry to modulate a molecule's properties. It is known to enhance lipophilicity, improve metabolic stability by blocking oxidative pathways, and alter electronic characteristics, often leading to increased bioavailability and binding affinity.[3]

-

The Thione (-C=S) Group: This functional group is crucial for the compound's reactivity. It exists in tautomeric equilibrium with a thiol (-SH) form, providing a reactive handle for further synthetic modifications. This versatility makes the molecule a valuable intermediate in the synthesis of diverse derivatives.[4]

Consequently, this compound serves as a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting a range of diseases, including cancer, inflammation, and microbial infections, as well as in the development of effective pesticides and herbicides.[4]

Chemical Identity and Structural Elucidation

The fundamental identity of a chemical compound is rooted in its structure. 5-(trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione is characterized by a five-membered ring containing three nitrogen atoms, a trifluoromethyl group at position 5, and a thione group at position 3.

A critical feature of this molecule is its existence as a mixture of tautomers: the thione form and the thiol form. This equilibrium is fundamental to its chemical reactivity.

Figure 1: Thione-Thiol Tautomerism. The molecule exists in equilibrium between the 4H-1,2,4-triazole-3(2H)-thione and 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol forms.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 5-(trifluoromethyl)-1,2-dihydro-1,2,4-triazole-3-thione | PubChem[5] |

| CAS Number | 68744-64-9 | PubChem[5] |

| Molecular Formula | C₃H₂F₃N₃S | PubChem[5] |

| Molecular Weight | 169.13 g/mol | PubChem[5] |

| InChIKey | GNXURBGECTYCRJ-UHFFFAOYSA-N | PubChem[5][6] |

| Canonical SMILES | C1(=NC(=S)NN1)C(F)(F)F | PubChemLite[7] |

Synthesis and Reaction Mechanisms

The synthesis of 1,2,4-triazole-3-thiones is a well-documented area of organic chemistry. A common and effective method involves the alkaline cyclization of a thiosemicarbazide precursor.[8] This approach provides a reliable route to the core heterocyclic structure.

Figure 2: General Synthetic Pathway. A representative workflow for the synthesis of the target compound via a thiosemicarbazide intermediate.

Causality Behind Experimental Choices:

-

Formation of the Thiosemicarbazide: The reaction between a hydrazide and a source of a thiocarbonyl group (like an isothiocyanate) forms the open-chain thiosemicarbazide. This precursor contains all the necessary atoms (N-N-C-N skeleton and sulfur) arranged in the correct sequence for cyclization.

-

Alkaline Cyclization: The use of a base is critical. The base deprotonates one of the nitrogen atoms, creating a nucleophile that attacks the thiocarbonyl carbon. This intramolecular reaction leads to the formation of the five-membered triazole ring. The subsequent loss of a water molecule drives the reaction to completion, yielding the stable heterocyclic system. This method is widely employed for its efficiency and high yields in producing 1,2,4-triazole-3-thiones.[8]

Physical and Spectroscopic Properties

The physical and spectroscopic data are essential for the identification, characterization, and quality control of the compound.

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₃H₂F₃N₃S | Confirmed by mass spectrometry.[5] |

| Exact Mass | 168.992153 g/mol | High-resolution mass spectrometry value.[6] |

| Appearance | Solid (predicted) | Typically a crystalline solid at room temperature. |

| Storage | Room temperature | Generally stable under standard laboratory conditions.[4] |

| XLogP3 | 0.9 | A measure of lipophilicity, computed by PubChem.[5] |

Spectroscopic Profile: The structural features of the molecule give rise to a distinct spectroscopic signature.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. The exact mass is a key identifier.[6] Predicted collision cross-section (CCS) values can also aid in identification in ion mobility-mass spectrometry experiments.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show signals for the N-H protons of the triazole ring. The chemical shift of these protons can be broad and concentration-dependent.

-

¹³C NMR: Signals corresponding to the thiocarbonyl carbon (C=S) and the carbon of the trifluoromethyl group would be characteristic. The C-F coupling would split the signal for the -CF3 carbon into a quartet.

-

¹⁹F NMR: A single sharp signal would be expected for the three equivalent fluorine atoms of the -CF3 group.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching, C=N stretching from the triazole ring, and the characteristic C=S (thione) stretching frequency.

Chemical Properties and Reactivity

The compound's reactivity is dominated by the thione-thiol tautomerism and the nucleophilic character of the sulfur atom in the thiol form.

Key Reactions:

-

S-Alkylation/Acylation: The thiol tautomer is a potent nucleophile. It readily reacts with electrophiles such as alkyl halides or acyl chlorides in the presence of a base. This S-functionalization is the most common and synthetically useful reaction, serving as the primary method to build more complex molecules and libraries of derivatives for biological screening.[4][9]

-

Formation of Schiff Bases: When the triazole core contains a primary amino group (as in related 4-amino derivatives), it can be condensed with aldehydes or ketones to form Schiff bases (imines), which are themselves versatile intermediates and biologically active compounds.[10][11]

Figure 3: Key Reactivity Pathway. The nucleophilic thiol tautomer readily undergoes S-alkylation with various electrophiles.

Applications in Research and Development

The unique combination of the trifluoromethyl group and the reactive triazole-thione scaffold makes this compound a highly valuable building block.

-

Pharmaceuticals: Derivatives of 1,2,4-triazole-3-thiones exhibit a remarkable breadth of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][9][12] The core molecule serves as a starting point for the synthesis of libraries of compounds that are then screened for therapeutic potential. The -CF3 group often enhances the potency and pharmacokinetic profile of the final drug candidates.[3]

-

Agrochemicals: The same structural features that confer biological activity in humans can be harnessed for agricultural applications. The compound is used in the development of next-generation pesticides and herbicides, where the trifluoromethyl group contributes to the efficacy and stability of the active ingredient.[4]

Experimental Protocol: Representative Synthesis

This section provides a generalized, step-by-step protocol for the synthesis of a 1,2,4-triazole-3-thione, which can be adapted for the specific title compound.

Protocol: Synthesis of a 4-Amino-5-substituted-1,2,4-triazole-3-thione

This protocol is adapted from general procedures for synthesizing related structures and serves as an illustrative example.[10][13]

Objective: To synthesize the triazole-thione core via cyclization.

Materials:

-

Substituted benzoic acid hydrazide (starting material)

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (solvent)

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and fume hood.

Procedure:

-

Step 1: Formation of Potassium Dithiocarbazinate Salt

-

Dissolve the starting benzoic acid hydrazide (1 eq.) and KOH (1.5 eq.) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add carbon disulfide (1.2 eq.) dropwise to the stirred solution. Caution: CS₂ is highly flammable and toxic. Perform this step in a well-ventilated fume hood.

-

Allow the reaction to stir at room temperature for 12-18 hours. A solid precipitate (the potassium salt) should form.

-

Collect the solid by filtration, wash with cold ether, and dry.

-

-

Step 2: Cyclization to Form the Triazole-Thione

-

To the potassium salt from Step 1 (1 eq.), add hydrazine hydrate (2-3 eq.).

-

Heat the mixture under reflux for 3-5 hours. Monitor the reaction for the evolution of hydrogen sulfide (H₂S) gas. Caution: H₂S is toxic. The reaction should be conducted in a fume hood.

-

After cooling to room temperature, dilute the reaction mixture with cold water.

-

Carefully acidify the solution with dilute HCl until the pH is acidic, causing the product to precipitate.

-

Collect the crude product by filtration, wash thoroughly with water to remove salts, and dry.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 4-amino-5-substituted-1,2,4-triazole-3-thione.

-

Self-Validation: The success of the synthesis is validated at each stage. The formation of the salt in Step 1 is confirmed by precipitation. The final product's identity and purity are confirmed using the spectroscopic methods described in Section 4 (MS, NMR) and by measuring its melting point.

Conclusion

5-(trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione is more than a mere chemical curiosity; it is a strategically designed molecular scaffold. Its physical properties are defined by its stable heterocyclic core, while its chemical reactivity, governed by the thione-thiol tautomerism, provides a gateway to a vast chemical space of derivatives. The inclusion of the trifluoromethyl group further enhances its desirability as a building block in programs aimed at discovering new drugs and agrochemicals. A thorough understanding of its synthesis, properties, and reactivity is therefore essential for scientists working to address critical challenges in human health and agriculture.

References

-

PubChem. (n.d.). 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-dihydro-4-methyl-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione. National Center for Biotechnology Information. Retrieved from [Link]

- Kaplaushenko, A. H., et al. (n.d.). Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives.

-

PubChemLite. (n.d.). 5-(trifluoromethyl)-4h-1,2,4-triazole-3(2h)-thione. Université du Luxembourg. Retrieved from [Link]

- Krasnova, L., et al. (2024).

- Kim, S., et al. (2023). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 28(17), 6298.

- Journal of Chemical and Pharmaceutical Research. (2022).

-

SpectraBase. (n.d.). 5-(Trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. John Wiley & Sons, Inc. Retrieved from [Link]

- El-Sawy, E. R., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(19), 5958.

- Parshyna, D., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71.

- Ostrowska, K., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2697.

-

MOLBASE. (n.d.). TRIPHENYLMETHYL MERCAPTAN | 3695-77-0. Retrieved from [Link]

- Alkan, B. (n.d.). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)

-

Prachand, S. (2023). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][5][14] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

- Gümüş, F., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5323.

- Al-Ostoot, F. H., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Saudi Chemical Society, 25(10), 101328.

- Selvaraj, S., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

-

Ottokemi. (n.d.). Triphenylmethanethiol, 97%. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Triphenylmethanethiol. American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Some commercially available drugs containing 1,2,4-triazole core skeleton. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol [myskinrecipes.com]

- 5. 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione | C3H2F3N3S | CID 2724175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. PubChemLite - 5-(trifluoromethyl)-4h-1,2,4-triazole-3(2h)-thione (C3H2F3N3S) [pubchemlite.lcsb.uni.lu]

- 8. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

An In-depth Technical Guide on the Reactivity of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a stable triazole core, a reactive carboxylic acid handle, and the influential trifluoromethyl group, makes it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this triazole derivative a subject of significant interest.[1] This guide provides a comprehensive overview of the reactivity of this versatile molecule, offering insights into its chemical behavior and practical guidance for its application in synthetic chemistry.

Physicochemical Properties

Understanding the inherent properties of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid is crucial for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C4H2F3N3O2 | [2] |

| Molecular Weight | 181.07 g/mol | [2] |

| Predicted pKa | 3.14 ± 0.10 | [3] |

The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence the acidity of both the carboxylic acid proton and the N-H protons of the triazole ring. The predicted pKa of the carboxylic acid is comparable to other triazole carboxylic acids, suggesting it is a moderately strong organic acid.[3]

Synthesis of the Core Structure

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety at the C3 position is a primary site for functionalization, allowing for the introduction of diverse substituents through standard organic transformations.

Esterification

The carboxylic acid can be readily converted to its corresponding esters. While specific protocols for the title compound are not extensively documented, general methods for the esterification of heteroaromatic carboxylic acids are applicable.

Workflow for Esterification:

Caption: General workflow for the esterification of the title compound.

A typical procedure would involve reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, and heating the mixture to drive the equilibrium towards the ester product. Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed under milder conditions.

Amidation

The formation of amides from the carboxylic acid is a crucial transformation for creating compounds with potential biological activity. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.

Experimental Protocol: General Amide Coupling

-

Activation: Dissolve 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM). Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add the desired amine (1.2 equivalents) to the activated carboxylic acid solution.

-

Reaction: Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Logical Relationship of Amidation:

Caption: Logical steps in the amide coupling reaction.

The electron-withdrawing trifluoromethyl group is anticipated to increase the electrophilicity of the carboxylic acid carbon, potentially facilitating nucleophilic attack by the amine.

Decarboxylation

Decarboxylation of heteroaromatic carboxylic acids can be a challenging transformation. For the related 5-amino-1H-1,2,4-triazole-3-carboxylic acid, an unexpected decarboxylation was observed during attempts at forming a metal-organic framework.[5] This suggests that under certain conditions, particularly at elevated temperatures or in the presence of metal ions, the carboxylic acid group of the title compound may also be susceptible to removal.

Reactivity of the 1,2,4-Triazole Ring

The triazole ring itself is a site of potential reactivity, primarily involving the nitrogen atoms.

N-Alkylation

The 1,2,4-triazole ring contains three nitrogen atoms, and alkylation can potentially occur at N1, N2, or N4. The regioselectivity of N-alkylation is influenced by the electronic nature of the substituents on the ring and the reaction conditions. The strongly electron-withdrawing trifluoromethyl group at C5 and the carboxylic acid at C3 will significantly impact the electron density and steric accessibility of the nitrogen atoms.

It is plausible that the N4 position would be the most nucleophilic due to its location between the two electron-withdrawing groups, potentially directing alkylation to this site under kinetic control. However, thermodynamic control might favor other isomers.

Workflow for N-Alkylation:

Sources

- 1. 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol [myskinrecipes.com]

- 2. 944897-41-0|5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 5-Phenyl-4H-[1,2,4]triazole-3-carboxylic acid CAS#: 7200-46-6 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of 5-amino-4H-1,2,4-triazol-1-ium pyrazine-2-carboxylate: an unexpected salt arising from the decarboxylation of both precursors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Trifluoromethylated Triazoles in Medicinal Chemistry

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the various fluorinated motifs, the trifluoromethyl (-CF3) group holds a privileged position due to its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. When coupled with the versatile 1,2,4-triazole core, a heterocycle known for its diverse pharmacological activities and ability to participate in hydrogen bonding, the resulting trifluoromethylated triazoles represent a class of compounds with significant therapeutic potential.[1][2]

This technical guide provides a comprehensive overview of a key member of this class: 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid . This molecule serves as a crucial building block for the synthesis of more complex pharmaceutical agents. We will delve into its synthesis, chemical and physical properties, and its burgeoning applications in the field of drug discovery and development.

Synthesis of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid: A Strategic Approach

A definitive, single-step synthesis for 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid is not prominently described in the literature. However, a logical and effective synthetic strategy involves a two-step process: the initial formation of a stable ester precursor, followed by its hydrolysis to the desired carboxylic acid. This approach allows for easier purification of the intermediate and generally provides good overall yields.

A plausible and efficient route for the synthesis of the key intermediate, ethyl 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate, involves the cyclocondensation of an appropriate trifluoromethylated precursor with an activated glycine derivative. While a specific protocol for this exact molecule is not detailed, analogous syntheses of similar 1,2,4-triazole-3-carboxylates provide a strong foundation for this method.[3]

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid.

Experimental Protocol: A Guideline for Synthesis

The following protocol is a generalized procedure based on established methods for the synthesis of analogous 1,2,4-triazole carboxylates and should be optimized for the specific target molecule.

Part 1: Synthesis of Ethyl 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trifluoroacetic hydrazide (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: To this solution, add ethyl 2-ethoxy-2-iminoacetate (1 equivalent) and a catalytic amount of a mild base (e.g., triethylamine).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Cyclization: Once the formation of the intermediate acylamidrazone is complete, the reaction mixture is heated to reflux to induce cyclization.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired ethyl 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate.

Part 2: Hydrolysis to 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid

-

Reaction Setup: Dissolve the purified ethyl 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate in a mixture of ethanol and water.

-

Hydrolysis: Add an excess of a base, such as sodium hydroxide, and heat the mixture to reflux.

-

Reaction Monitoring: Monitor the disappearance of the starting ester by TLC.

-

Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

Isolation: The precipitated product, 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Physicochemical Properties

Understanding the physicochemical properties of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid is crucial for its application in drug development, influencing factors such as solubility, membrane permeability, and formulation.

| Property | Value | Source |

| Molecular Formula | C₄H₂F₃N₃O₂ | - |

| Molecular Weight | 181.07 g/mol | - |

| CAS Number | 944897-41-0 | - |

| Melting Point | >62 °C (decomposition) | [4] |

| Boiling Point | 319.4 ± 52.0 °C (predicted) | [4] |

Note: Some physical properties are predicted and should be confirmed experimentally.

Spectroscopic Data: Awaiting Full Characterization

-

¹H NMR: A broad singlet in the downfield region corresponding to the N-H proton of the triazole ring and another broad singlet for the carboxylic acid proton.

-

¹³C NMR: Signals for the two carbons of the triazole ring, the carboxylic acid carbon, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: Characteristic absorption bands for the N-H, C=O (carboxylic acid), and C-F bonds.

Applications in Drug Discovery and Development

The true value of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid lies in its role as a versatile building block for the synthesis of novel therapeutic agents. The trifluoromethyl group enhances the pharmacological profile of molecules, while the carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation.

Diagram of the Core Scaffold in Drug Development

Caption: The central role of the core scaffold in developing various therapeutic agents.

The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous approved drugs.[5] The introduction of a trifluoromethyl group at the 5-position can lead to compounds with enhanced activity and improved pharmacokinetic profiles. For instance, derivatives of 5-(trifluoromethyl)-1,2,4-triazoles have shown promise as:

-

Anticancer Agents: The trifluoromethyl group can enhance the binding of molecules to target proteins involved in cancer progression.

-

Antifungal Agents: Many successful antifungal drugs incorporate a triazole ring, and the trifluoromethyl group can improve their efficacy.

-

Anti-inflammatory Drugs: The core structure can be elaborated to target enzymes involved in the inflammatory cascade.

-

Antiviral Compounds: The triazole moiety is a key component of several antiviral medications, and the trifluoromethyl group can enhance their activity.

Conclusion and Future Perspectives

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid is a molecule of significant interest to the medicinal chemistry community. While detailed experimental data is still emerging, its structural features and the proven track record of both the trifluoromethyl group and the 1,2,4-triazole ring in drug discovery make it a highly valuable building block. The synthetic strategies outlined in this guide provide a clear path to accessing this compound, paving the way for the development of a new generation of therapeutic agents with improved efficacy and safety profiles. Further research into the biological activities of its derivatives is warranted and holds the promise of delivering novel treatments for a range of diseases.

References

(Please note that while the following references provide valuable context on the synthesis and application of related compounds, a direct and comprehensive source for the synthesis of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid is not yet available in the public literature.)

-

Lin, B., Zhang, Z., Yao, Y., You, Y., & Weng, Z. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(19), 6568. [Link]

-

MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

- Geronikaki, A., & Dearden, J. C. (2007). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Mini-Reviews in Medicinal Chemistry, 7(11), 1169-1185.

- Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. John Wiley & Sons.

-

ResearchGate. (2022). Synthesis of 1,2,4-triazole-3(5)-carboxylates. Retrieved from [Link]

-

MDPI. (2022). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

-

NIH. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Retrieved from [Link]

-

NIH. (2022). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Retrieved from [Link]

-

ResearchGate. (2022). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. Retrieved from [Link]

- Google Patents. (2014). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.

-

NIH. (2024). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]

-

NIH. (2024). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Retrieved from [Link]

- Google Patents. (2020). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

-

ResearchGate. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

-

NIH. (2011). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

-

NIH. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Retrieved from [Link]

-

SciELO. (2019). 1H-[4][5][6]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from [Link]

-

Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. (n.d.). Retrieved from [Link]

-

Supporting Information for a publication. (n.d.). Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Frontiers. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides. Retrieved from [Link]

-

Ascendex Scientific, LLC. (n.d.). 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 944897-41-0: The Dual IDO1/TDO2 Inhibitor M4112

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Approach to Cancer Immunotherapy

The compound identified by CAS number 944897-41-0, chemically known as 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid, is the active pharmaceutical ingredient in the investigational drug M4112. This small molecule has garnered significant interest in the field of oncology as a first-in-class, orally bioavailable dual inhibitor of two key metabolic enzymes: indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2).[1][2][3] These enzymes are critical regulators of tryptophan metabolism and play a pivotal role in creating an immunosuppressive tumor microenvironment. This guide provides a comprehensive technical overview of M4112, including its mechanism of action, preclinical and clinical data, and relevant experimental protocols to support further research and development in this area.

Physicochemical Properties

| Property | Value |

| CAS Number | 944897-41-0 |

| Chemical Name | 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid |

| Molecular Formula | C4H2F3N3O2 |

| Molecular Weight | 181.07 g/mol |

| Appearance | White Solid |

Part 1: The Rationale for Dual IDO1/TDO2 Inhibition in Oncology

The Kynurenine Pathway: A Key Driver of Immune Evasion in Cancer

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan.[4] In the context of cancer, the upregulation of the initial and rate-limiting enzymes of this pathway, IDO1 and TDO2, is a well-established mechanism of immune escape.[3] These enzymes catalyze the conversion of tryptophan to kynurenine. The resulting depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment leads to the suppression of effector T-cell and natural killer (NK) cell function, while promoting the activity of immunosuppressive regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[5] This creates a tolerogenic environment that allows tumor cells to evade immune destruction.

IDO1 is often overexpressed in a wide range of hematologic and solid tumors, and its expression is frequently associated with a poor prognosis.[3] TDO2, while sharing the same catalytic function, is primarily expressed in the liver but is also found to be overexpressed in various malignancies, including glioma, breast cancer, and hepatocellular carcinoma.[3] Notably, the expression of IDO1 and TDO2 in tumors is often distinct and non-overlapping. This suggests that the inhibition of only one of these enzymes may be insufficient to fully restore anti-tumor immunity, as the other can compensate. Therefore, a dual inhibitor such as M4112 that targets both IDO1 and TDO2 represents a more comprehensive strategy to block the kynurenine pathway and overcome this key mechanism of immune resistance.

Mechanism of Action of M4112

M4112 is a potent and selective dual inhibitor of both IDO1 and TDO2.[1][2] By binding to and inhibiting these enzymes, M4112 blocks the conversion of tryptophan to kynurenine.[5] This is intended to restore tryptophan levels and reduce kynurenine accumulation within the tumor microenvironment, thereby reversing the immunosuppressive effects and enhancing the anti-tumor activity of the immune system.

Caption: Mechanism of action of M4112.

Part 2: Preclinical and Clinical Development of M4112

Preclinical Evaluation

In preclinical studies using mouse models of colorectal cancer (MC38 and CT26-KSA), M4112 demonstrated its ability to modulate the kynurenine pathway. Administration of M4112 led to a significant and dose-dependent reduction in the kynurenine-to-tryptophan ratio in both the tumor and the liver.[6] The pronounced effect in the liver, an organ with high TDO2 expression, supported the dual inhibitory activity of M4112.[6] These promising preclinical findings provided the rationale for advancing M4112 into clinical trials.

Note: Specific IC50 values for M4112 against IDO1 and TDO2 are not publicly available in the reviewed literature.

Phase I Clinical Trial (NCT03306420)

A first-in-human, open-label, dose-escalation Phase I clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of M4112 in patients with advanced solid tumors.[1][2]

Study Design:

-

Patient Population: 15 patients with advanced or metastatic solid tumors refractory to standard therapies.[1]

-

Dose Escalation Cohorts: M4112 was administered orally twice daily (BID) in 28-day cycles at five dose levels: 100 mg, 200 mg, 400 mg, 600 mg, and 800 mg.[1]

-

Primary Objective: To determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[1]

Clinical Outcomes:

-

Safety and Tolerability: M4112 was generally well-tolerated.[6] The most common treatment-emergent adverse events (TEAEs) were fatigue, nausea, and vomiting.[1] A single dose-limiting toxicity (DLT) of grade 3 allergic dermatitis was observed at the 800 mg BID dose.[6] The MTD and RP2D were not established as the study was terminated early.[6]

-

Pharmacokinetics: The pharmacokinetic profile of M4112 was characterized by a time to maximum plasma concentration (tmax) of approximately 1-3 hours across all dose levels.[6] Mean plasma concentrations of M4112 on day 1 and day 15 of the first cycle are summarized below.

Dose Cohort (mg BID) Mean Cmax (ng/mL) - Day 1 Mean AUC0-8h (ngh/mL) - Day 1 Mean Cmax (ng/mL) - Day 15 Mean AUC0-8h (ngh/mL) - Day 15 100 1030 3860 1140 4430 200 2580 10400 3190 14000 400 6640 32100 10400 54500 600 11100 57200 15800 89500 800 7320 37000 12900 74100 Data extracted from Naing et al., 2020.[6] -

Pharmacodynamics: M4112 demonstrated dose-dependent inhibition of IDO1 activity in ex vivo stimulated whole blood assays, with over 90% inhibition observed at the 800 mg BID dose.[6] An initial decrease in plasma kynurenine levels was observed after the first dose. However, this effect was not sustained, and by day 15 of the treatment cycle, plasma kynurenine levels had returned to or exceeded baseline levels.[1][6]

-

Preliminary Efficacy: No objective responses were observed in the trial. The best overall response was stable disease, which was achieved in 9 out of 15 patients (60%).[1]

Trial Conclusion: The clinical trial of M4112 was terminated due to the lack of sustained reduction in plasma kynurenine levels, despite evidence of ex vivo IDO1 inhibition.[6] The investigators suggested that potential reasons for this could include insufficient drug distribution to relevant tissues or the existence of unknown compensatory mechanisms.[6]

Part 3: Methodologies for the Evaluation of IDO1/TDO2 Inhibitors

Synthesis of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid

A specific, detailed, and validated synthesis protocol for 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid is not publicly available in the reviewed scientific literature. However, based on general methods for the synthesis of substituted 1,2,4-triazoles, a plausible synthetic route can be proposed. One common approach involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its derivative.

Caption: A generalized proposed synthetic workflow.

Experimental Protocols

1. In Vitro IDO1/TDO2 Enzyme Inhibition Assay (Generalized Protocol)

This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1 and TDO2.

Materials:

-

Recombinant human IDO1 and TDO2 enzymes

-

L-tryptophan (substrate)

-

Methylene blue

-

Ascorbic acid

-

Catalase

-

Potassium phosphate buffer

-

Trichloroacetic acid (TCA)

-

M4112 or other test compounds

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the recombinant IDO1 or TDO2 enzyme to the reaction mixture.

-

Add varying concentrations of the test compound (M4112) to the enzyme mixture and incubate for a defined period.

-

Initiate the enzymatic reaction by adding L-tryptophan.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the samples to pellet precipitated protein.

-

Quantify the kynurenine concentration in the supernatant using high-performance liquid chromatography (HPLC) or a spectrophotometric method.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

2. Cellular IDO1/TDO2 Inhibition Assay (Generalized Protocol)

This assay assesses the ability of a compound to inhibit IDO1 or TDO2 activity within a cellular context.

Materials:

-

HeLa cells (for IDO1) or other suitable cell line

-

Interferon-gamma (IFN-γ) to induce IDO1 expression

-

Cell culture medium

-

L-tryptophan

-

M4112 or other test compounds

-

TCA

Procedure:

-

Seed HeLa cells in a multi-well plate and allow them to adhere.

-

Stimulate the cells with IFN-γ for 24-48 hours to induce IDO1 expression.

-

Treat the cells with varying concentrations of the test compound (M4112) for a defined period.

-

Add L-tryptophan to the cell culture medium.

-

Incubate for a specified time to allow for tryptophan metabolism.

-

Collect the cell culture supernatant.

-

Stop the enzymatic reaction in the supernatant by adding TCA.

-

Quantify the kynurenine concentration in the supernatant as described in the in vitro assay protocol.

-

Determine the IC50 value of the test compound in the cellular context.

Caption: Workflow for a cellular IDO1 inhibition assay.

Conclusion and Future Perspectives

The compound 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid (M4112) represents a pioneering effort in the development of dual IDO1/TDO2 inhibitors for cancer immunotherapy. While the initial Phase I clinical trial did not demonstrate a sustained reduction in plasma kynurenine levels, the compound was well-tolerated and showed clear evidence of target engagement in ex vivo assays. The discrepancy between the ex vivo and in vivo pharmacodynamic effects highlights the complexities of targeting the kynurenine pathway and underscores the importance of understanding drug distribution and potential compensatory mechanisms in vivo.

For researchers, scientists, and drug development professionals, M4112 serves as a valuable chemical tool to further probe the biology of the kynurenine pathway. Future research could focus on optimizing the pharmacokinetic properties of this class of compounds to achieve sustained target inhibition in the tumor microenvironment. Additionally, combination strategies with other immunotherapies, such as checkpoint inhibitors, may warrant investigation to overcome the multifaceted immunosuppressive nature of cancer. The technical information and methodologies presented in this guide provide a solid foundation for continued research and development in this promising area of oncology.

References

-

Naing, A., et al. (2020). Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors. Journal for ImmunoTherapy of Cancer, 8(2), e000870. [Link]

-

Papadopoulos, K. P., et al. (2019). Abstract CT011: First-in-human Phase I study of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase-1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid malignancies. Cancer Research, 79(13 Supplement), CT011. [Link]

-

National Cancer Institute. (n.d.). NCI Drug Dictionary: IDO1/TDO2 inhibitor M4112. National Cancer Institute. [Link]

-

ClinicalTrials.gov. (2020). A Study of M4112 in Participants With Solid Tumors. U.S. National Library of Medicine. [Link]

-

Ye, Z., et al. (2022). Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges. Frontiers in Immunology, 13, 90 targeting. [Link]

- Moffett, J. R., & Namboodiri, M. A. (2003). Tryptophan and the immune response. Immunology and Cell Biology, 81(4), 247-265.

-

Badawy, A. A. (2017). Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. International Journal of Tryptophan Research, 10, 1178646917691938. [Link]

- Cheong, J. E., & Sun, L. (2018). Targeting the IDO1/TDO2-KYN-AhR Pathway for Cancer Immunotherapy - Challenges and Opportunities. Trends in pharmacological sciences, 39(3), 307–325.

-

Sarna, S., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(11), 3225. [Link]

Sources

- 1. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

Discovery and Synthesis of Trifluoromethyl-Containing Heterocycles: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Trifluoromethyl Group as a Cornerstone of Modern Chemistry

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds represents one of the most impactful advancements in modern medicinal chemistry, agrochemicals, and materials science.[1][2][3] While absent in nature, the CF3 group has become an indispensable tool for fine-tuning the properties of bioactive molecules.[4] Its unique electronic and steric characteristics can profoundly alter a compound's pharmacokinetic and pharmacodynamic profile, often leading to dramatic improvements in metabolic stability, bioavailability, and target binding affinity.[1][5][6][7]

This guide provides a comprehensive overview of the discovery and synthesis of these vital compounds. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into two primary synthetic paradigms: the direct C-H trifluoromethylation of existing heterocycles and the de novo construction of rings from CF3-containing building blocks.[2][8]

Part 1: The Physicochemical Impact of Trifluoromethylation on Heterocyclic Scaffolds

The decision to introduce a CF3 group is driven by its ability to predictably and advantageously modify a molecule's properties. Understanding these effects is critical for rational drug design.

-

Enhanced Metabolic Stability : A primary driver for trifluoromethylation is the remarkable strength of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol).[1] This bond is highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of a vast number of drugs.[5] By replacing a metabolically vulnerable C-H or C-CH3 bond with a C-CF3 bond, chemists can effectively block common metabolic pathways, leading to a longer in vivo half-life and a more predictable pharmacokinetic profile.[1]

-

Modulation of Lipophilicity : The CF3 group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[1][5] This property is crucial for enhancing a molecule's ability to cross cellular membranes, which can improve oral bioavailability and penetration of the blood-brain barrier.[3] The increased lipophilicity can be strategically employed to optimize a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Tuning of Electronic Properties : With the high electronegativity of its three fluorine atoms, the CF3 group acts as a strong electron-withdrawing substituent. This significantly impacts the electron distribution of the heterocyclic ring and can lower the pKa of nearby acidic or basic functional groups.[5] This modulation can be critical for optimizing a drug's solubility or its interaction with a biological target's active site.

-

Improved Binding Affinity : The CF3 group can bolster binding affinity through multiple mechanisms. Its steric bulk, which is larger than a methyl group, can promote favorable van der Waals interactions within a protein's binding pocket.[1] Furthermore, the CF3 group can participate in crucial non-covalent interactions, such as dipole-dipole and halogen bonding, with amino acid residues, thereby locking the molecule into a bioactive conformation.[5] The non-steroidal anti-inflammatory drug Celecoxib, for example, relies on its trifluoromethyl group for selective inhibition of the COX-2 enzyme.[1]

Table 1: Quantitative Physicochemical Effects of Trifluoromethylation

| Property | Effect of Introducing CF3 Group | Rationale |

| Metabolic Stability | Significantly Increased | High C-F bond energy (~485 kJ/mol) resists enzymatic cleavage.[1][5] |

| Lipophilicity (logP) | Increased | High lipophilicity (Hansch π constant = +0.88) enhances membrane permeability.[1][5] |

| Acidity (pKa) | pKa of nearby N-H or O-H groups is lowered (acidity increases). | Strong inductive electron-withdrawing effect stabilizes the conjugate base.[5] |

| Binding Affinity | Often Increased | Can engage in favorable van der Waals, dipole-dipole, and halogen bonding interactions.[1][5] |

Part 2: Core Synthetic Strategies and Methodologies

The synthesis of trifluoromethylated heterocycles is broadly approached via two distinct strategies. The choice between them depends on the availability of starting materials, the desired regiochemistry, and the tolerance of other functional groups on the substrate.

A. Direct C-H Trifluoromethylation of Heterocycles

This atom-economical approach involves introducing a CF3 group directly onto a pre-formed heterocyclic core. Radical trifluoromethylation has emerged as a particularly powerful and versatile method.[4]

The central principle involves the generation of a highly reactive trifluoromethyl radical (•CF3), which then attacks the heterocycle. The regioselectivity of this attack is often governed by the innate electronic properties of the substrate, targeting either electron-rich or electron-deficient C-H bonds depending on the specific reaction conditions.[4][9]

Key Reagents for Generating Trifluoromethyl Radicals:

-

Sodium Trifluoromethanesulfinate (CF3SO2Na, Langlois' Reagent): This benchtop-stable salt, in the presence of an oxidant like tert-butyl hydroperoxide (t-BuOOH), serves as an excellent source of •CF3.[4][9][10] The reaction is typically robust and tolerates a wide range of functional groups.

-

Hypervalent Iodine Reagents (Togni's Reagents): These compounds act as electrophilic trifluoromethylating agents but can also participate in radical pathways, especially under photoredox or transition-metal catalysis.[10][11]

-